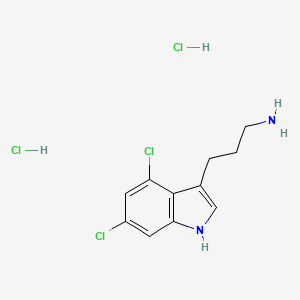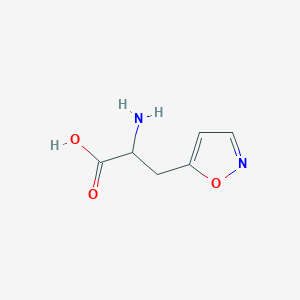
1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a carboxylic acid group at the 3-position, along with ethyl and methyl substituents at the 2 and 5 positions, respectively. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-ethylphenylhydrazine with 2,5-dimethyl-3-oxobutanoic acid in the presence of a suitable catalyst can yield the desired pyrrole derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of solvents and catalysts can also play a crucial role in the efficiency of the synthesis process.
Análisis De Reacciones Químicas
1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The pathways involved may include signal transduction cascades and metabolic pathways.
Comparación Con Compuestos Similares
1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be compared with other pyrrole derivatives, such as:
1-(2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical and physical properties.
1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide: The carboxylic acid group is replaced by a carboxamide group, altering its reactivity and biological activity
Propiedades
Fórmula molecular |
C15H17NO2 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
1-(2-ethylphenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-4-12-7-5-6-8-14(12)16-10(2)9-13(11(16)3)15(17)18/h5-9H,4H2,1-3H3,(H,17,18) |
Clave InChI |
PKFCHFYBFNEAEJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1N2C(=CC(=C2C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151869.png)





![1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B13151907.png)

![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)



